(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide
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Overview
Description
The compound is an organic molecule with several functional groups, including a pyrazine ring, a benzo-thiazole ring, and a dioxolo ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely complex with multiple ring systems. These ring systems, along with the presence of the amide group, could potentially allow for interesting interactions such as pi-stacking or hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or reduction reactions, while the alkyne could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple aromatic rings could contribute to its stability and solubility. The amide group could form hydrogen bonds, potentially affecting its behavior in biological systems .Scientific Research Applications
Fluorescent Dyes
The compound is related to [1,3]-dioxolo[4,5-f]benzodioxole (DBD) dyes, which have been used to develop fluorescence lifetime-based binding assays . These assays are robust against autofluorescent and light-absorbing compounds, making them ideal for high-throughput screening applications .
Drug Screening
The fluorescence features of the compound have been exploited to develop a binding assay for drug screening applications . This assay has been validated and shown to comply with all requirements for a powerful high-throughput screening assay .
Inhibitor Identification
The described binding assay has been used to identify the first inhibitors against three members of the histone deacetylase family from Pseudomonas aeruginosa . The compounds were characterized in terms of potency and selectivity profile .
Optical Sensing
The DBD dyes, which the compound is related to, are suitable for optical sensing due to their long fluorescence lifetime, high photobleaching stability, large Stokes shift, and small size .
Synthesis of New Fluorescent Dyes
The compound can be used as a starting point for the synthesis of new fluorescent dyes . The core unit can be prepared in a simple manner from commercially available reactants .
Photocatalysis
While not directly mentioned in the search results, compounds with similar structures have been used in photocatalysis . It’s possible that this compound could have similar applications, but further research would be needed to confirm this.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O3S/c1-2-5-20-11-6-12-13(23-9-22-12)7-14(11)24-16(20)19-15(21)10-8-17-3-4-18-10/h1,3-4,6-8H,5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMUAZWGLLRTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=NC=CN=C4)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)pyrazine-2-carboxamide |
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